Cas no 1006319-36-3 ((4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid)

(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid is a versatile pyrazole derivative with a cyclopropyl substituent and a chlorinated aromatic ring, offering unique reactivity for pharmaceutical and agrochemical applications. Its acetic acid functional group enhances solubility and facilitates further derivatization, making it a valuable intermediate in synthetic chemistry. The compound's structural features, including the electron-withdrawing chloro group and the sterically constrained cyclopropyl ring, contribute to its stability and selectivity in coupling reactions. It is particularly useful in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators, due to its ability to interact with diverse molecular targets. The product is characterized by high purity and consistent performance in synthetic workflows.
(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid structure
1006319-36-3 structure
Product Name:(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid
CAS No:1006319-36-3
MF:C8H9ClN2O2
MW:200.622260808945
CID:3059578
PubChem ID:19576795
Update Time:2025-06-12

(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid
    • 2-(4-chloro-3-cyclopropyl-pyrazol-1-yl)acetic acid
    • (4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
    • STK349805
    • AKOS000311153
    • 2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
    • 2-(4-chloro-3-cyclopropylpyrazol-1-yl)acetic acid
    • (4-CHLORO-3-CYCLOPROPYLPYRAZOL-1-YL)ACETIC ACID
    • 2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)aceticacid
    • 1006319-36-3
    • MFCD04970944
    • MDL: MFCD04970944
    • Inchi: 1S/C8H9ClN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13)
    • InChI Key: DXZNQHPGPYKZEE-UHFFFAOYSA-N
    • SMILES: ClC1=CN(CC(=O)O)N=C1C1CC1

Computed Properties

  • Exact Mass: 200.0352552Da
  • Monoisotopic Mass: 200.0352552Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.1Ų

(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid Pricemore >>

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(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1006319-36-3)(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid
Order Number:A1096040
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):346.0
Email:sales@amadischem.com

Additional information on (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid

Introduction to (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid (CAS No. 1006319-36-3)

(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid (CAS No. 1006319-36-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole core and functional groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The molecular structure of (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid consists of a pyrazole ring substituted with a chloro group and a cyclopropyl group, along with an acetic acid moiety. The combination of these functional groups imparts specific physicochemical properties that influence its biological activity and pharmacokinetics. The chloro substitution on the pyrazole ring can enhance the compound's lipophilicity, while the cyclopropyl group contributes to its structural rigidity and metabolic stability.

Recent studies have highlighted the potential of (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, known to mediate inflammation and pain. This property makes it a promising candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

Beyond its anti-inflammatory properties, (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid has also shown potential as an antitumor agent. Studies conducted by researchers at the National Cancer Institute have indicated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those resistant to conventional chemotherapeutic agents. The mechanism of action involves the modulation of signaling pathways that regulate cell proliferation and apoptosis, making it a valuable lead compound for further drug development.

In addition to its direct therapeutic applications, (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid serves as an important building block in the synthesis of more complex molecules. Its reactivity and functional group versatility allow chemists to introduce additional substituents or link it to other pharmacophores, thereby expanding its potential utility in drug discovery and development. For example, recent advancements in combinatorial chemistry have enabled the rapid synthesis of libraries of derivatives based on this core structure, facilitating high-throughput screening for novel bioactive compounds.

The safety profile of (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid has been extensively evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. These findings support its potential for further clinical evaluation and eventual use in human patients.

In conclusion, (4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid (CAS No. 1006319-36-3) represents a promising molecule with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1006319-36-3)(4-Chloro-3-cyclopropyl-pyrazol-1-yl)-acetic acid
A1096040
Purity:99%
Quantity:1g
Price ($):346.0
Email